N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
Description
The compound N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a structurally complex molecule featuring a polycyclic diazacyclopenta[cd]azulene core. Key structural elements include:
- Tetrahydro-diazacyclopenta[cd]azulene: A partially saturated bicyclic system with two nitrogen atoms at positions 2a and 4a.
- Substituents:
- A 4-methoxyphenyl group at position 1.
- A phenyl group at position 4.
- A 2,3-dimethylphenyl carbothioamide (-N-C(=S)-Ar) at position 2.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural complexity aligns with compounds explored in medicinal chemistry for targeting enzymes or receptors .
Properties
Molecular Formula |
C32H31N3OS |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C32H31N3OS/c1-21-10-9-14-27(22(21)2)33-31(37)30-29(24-15-17-25(36-3)18-16-24)26-13-7-8-19-34-28(20-35(30)32(26)34)23-11-5-4-6-12-23/h4-6,9-12,14-18,20H,7-8,13,19H2,1-3H3,(H,33,37) |
InChI Key |
GVQLEEULOOQGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=CC=C5)C6=CC=C(C=C6)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires the use of advanced equipment and techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones or other oxidized derivatives, while substitution reactions can yield a wide range of substituted products .
Scientific Research Applications
N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Groups
Comparison Compound 1: 5,6,7,8-Tetrahydro-1-[[5-methyl-2-(1-methylethyl)phenoxy]methyl]-4-(4-methylphenyl)-2,2a,8a-triazacyclopent[cd]azulene ()
- Core : Triazacyclopent[cd]azulene (three nitrogen atoms vs. two in the target compound).
- Substituents: Phenoxy-methyl and 4-methylphenyl groups. Lacks the carbothioamide group.
- The phenoxy group may enhance lipophilicity compared to the target’s methoxyphenyl group .
Comparison Compound 2: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core : Tetrahydroimidazo[1,2-a]pyridine (fused five- and six-membered rings with two nitrogens).
- Substituents: Nitrophenyl, cyano, and ester groups.
- Implications : The nitrophenyl and ester groups increase polarity, contrasting with the target’s methoxy and dimethylphenyl substituents. This compound’s synthesis via a one-pot reaction (yield: 51%) suggests the target may require multi-step protocols .
Carbothioamide Derivatives
Comparison Compound 3 : 2-(4-(4-X-Phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides ()
- Functional Groups : Carbothioamide (C=S), sulfonyl, and fluorophenyl.
- Key Data :
- IR C=S stretch: 1243–1258 cm⁻¹.
- NH stretches: 3150–3319 cm⁻¹.
- Implications : The target’s carbothioamide likely exhibits similar IR signatures, supporting structural confirmation. However, the target’s diazacyclopenta core may shift absorption bands slightly due to ring strain or conjugation .
Tautomerism and Stability
Comparison Compound 4 : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
Physicochemical and Spectral Properties
Biological Activity
N-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antifungal activities, supported by recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a diazacyclopenta framework and various aromatic substituents. Its molecular formula is C32H31N3OS with a molecular weight of 505.7 g/mol. The InChI representation is as follows:
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